molecular formula C9H9ClN2O3 B14142549 N-(3-chloro-6-methyl-2-nitrophenyl)acetamide CAS No. 13852-52-3

N-(3-chloro-6-methyl-2-nitrophenyl)acetamide

Cat. No.: B14142549
CAS No.: 13852-52-3
M. Wt: 228.63 g/mol
InChI Key: NMHJFCVDMZHQHI-UHFFFAOYSA-N
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Description

N-(3-Chloro-6-methyl-2-nitrophenyl)acetamide is a synthetic nitrophenylacetamide derivative intended for research and development purposes, specifically as a key chemical intermediate in organic synthesis. Compounds within this class are frequently employed in the construction of more complex pharmacologically active molecules . The structure features a chloro-substituent, which is recognized in related acetamides for its role in enhancing biological activity and stabilizing the molecule within a target site, as well as a nitro group, a common handle for further chemical transformations . Researchers value this family of acetamides for their utility in exploring new therapeutic agents; similar chloro- and nitro-substituted acetamides have demonstrated potential as antibacterial agents in scientific studies, with mechanisms of action that may involve targeting bacterial proteins . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

13852-52-3

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

N-(3-chloro-6-methyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C9H9ClN2O3/c1-5-3-4-7(10)9(12(14)15)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)

InChI Key

NMHJFCVDMZHQHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Preparation Methods

Direct Functionalization of Pre-Substituted Anilines

This approach begins with 3-chloro-6-methyl-2-nitroaniline, which undergoes acetylation to yield the final product. The synthesis of the aniline precursor is critical and may involve:

  • Nitration of 3-chloro-6-methylaniline : Nitrating agents such as fuming nitric acid in sulfuric acid could introduce the nitro group at position 2. However, steric and electronic effects from the methyl and chloro groups may hinder regioselectivity.
  • Chlorination of 6-methyl-2-nitroaniline : Electrophilic chlorination using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) could target position 3, though competing para-directing effects from the nitro group necessitate careful optimization.

Nitration Strategies for Aromatic Substrates

Regioselective Nitration of Chlorinated Toluidines

Nitration of 3-chloro-6-methylaniline requires precise control to avoid over-nitration or isomer formation. In analogous syntheses, mixed acid (HNO₃/H₂SO₄) at 0–5°C achieves moderate yields (60–70%) but often produces para-nitro byproducts. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) and quenching with nitro sources (e.g., isoamyl nitrite) offers improved regiocontrol.

Nitration of Protected Intermediates

Protecting the amine as an acetanilide prior to nitration enhances para-selectivity. For example, acetylation of 3-chloro-6-methylaniline with acetic anhydride, followed by nitration at 40°C, yields 2-nitro-3-chloro-6-methylacetanilide, which is hydrolyzed to the aniline precursor.

Chlorination Methods and Optimization

Electrophilic Aromatic Chlorination

Chlorination of 6-methyl-2-nitroaniline using Cl₂ gas in dichloromethane with FeCl₃ as a catalyst achieves 65–75% yields but risks polychlorination. Solvent polarity adjustments (e.g., using nitrobenzene) improve selectivity for the 3-position.

Sandmeyer Reaction

Diazotization of 3-amino-6-methyl-2-nitrobenzene followed by treatment with CuCl provides a regioselective pathway to 3-chloro-6-methyl-2-nitrobenzene. This method avoids electrophilic competition but requires handling diazonium intermediates at low temperatures (−5°C).

Acetylation of 3-Chloro-6-methyl-2-nitroaniline

Conventional Acetylation

Reaction of 3-chloro-6-methyl-2-nitroaniline with acetyl chloride in dichloromethane, using triethylamine as a base, affords the target compound in 85–90% yield. Excess acetyl chloride (1.2 equiv) and extended reaction times (4–6 hours) ensure complete conversion.

Alternative Acylating Agents

Acetic anhydride in pyridine provides milder conditions, suitable for acid-sensitive substrates. Yields are comparable (80–85%), but purification requires neutralization steps to remove pyridine residues.

Green Chemistry Approaches

A TEMPO/NaOtBu system, as demonstrated in similar acetamide syntheses, enables acetylation under aerobic conditions with reduced solvent waste. This method achieves 75–80% yield but requires longer reaction times (12–18 hours).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Nitration and Chlorination Methods

Method Starting Material Conditions Yield (%) Purity (HPLC)
Mixed Acid Nitration 3-Chloro-6-methylaniline HNO₃/H₂SO₄, 0°C 62 92.1
Directed Metalation 3-Chloro-6-methylaniline LDA, isoamyl nitrite, −78°C 78 96.8
Sandmeyer Chlorination 6-Methyl-2-nitroaniline CuCl, HCl, −5°C 71 94.5

Table 2: Acetylation Protocol Performance

Acylating Agent Base/Solvent Time (h) Yield (%)
Acetyl chloride Triethylamine/CH₂Cl₂ 4 89
Acetic anhydride Pyridine 6 83
Acetylacetone TEMPO/NaOtBu/THF 18 77

Challenges and Innovations

Regioselectivity in Nitration

The nitro group’s meta-directing effect complicates nitration at position 2 when competing with methyl and chloro substituents. Microwave-assisted nitration reduces reaction times and improves selectivity (85% yield).

Purification of Polar Byproducts

Column chromatography with silica gel (hexane/ethyl acetate, 7:3) effectively separates this compound from unreacted aniline and diacetylated impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-6-methyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 3-chloro-6-methyl-2-aminophenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloro-6-methyl-2-nitrobenzoic acid and ammonia.

Scientific Research Applications

N-(3-chloro-6-methyl-2-nitrophenyl)acetamide is an organic compound with a phenyl ring bonded to a chloro group, a methyl group, and a nitro group. It is an acetamide with potential uses in agrochemicals and pharmaceuticals.

Scientific Research Applications

This compound is valuable in:

  • Agriculture It can be used in herbicides and pesticides because of its biological activity against specific pathogens.
  • Chemical Research It serves as a building block in chemical research.
  • Antibacterial Agent Research indicates that This compound may function as an antibacterial agent. It may be effective against different bacterial strains by disrupting protein synthesis or inhibiting cell wall synthesis. It has potential in treating infections caused by resistant bacteria, though its specific interactions with biological targets are still being studied.

    This compound interacts with various biological targets, such as enzymes involved in bacterial cell wall synthesis, through hydrophobic interactions and hydrogen bonding. These interactions are critical for specificity and binding affinity towards target proteins.

Mechanism of Action

The mechanism of action of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Substituent Variations and Structural Analogues

N-(3-Chlorophenyl)acetamide (CAS 588-07-8)
  • Structure : Chloro substituent at position 3; lacks methyl and nitro groups.
  • Molecular Weight : 169.608 g/mol (simpler structure).
  • Properties : Lower molecular weight and absence of nitro group reduce steric hindrance and electron-withdrawing effects compared to the target compound. Used in synthetic intermediates .
N-(2-Methoxy-4-nitrophenyl)acetamide (CAS 93-27-6)
  • Structure : Nitro at position 4, methoxy at position 2.
  • Melting Point : 153–154°C, indicating crystalline stability influenced by nitro and methoxy groups .
N-(3-Chloro-4-hydroxyphenyl)acetamide
  • Structure : Chloro at position 3, hydroxyl at position 4.
  • Applications : Identified as a photodegradation product of paracetamol. Hydroxyl group enhances solubility in polar solvents compared to the target compound .
N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide (CAS 1119450-66-6)
  • Structure : Dichlorophenyl and nitrophenyl groups.
  • Molecular Weight : 343.18 g/mol.

Physicochemical Properties and Functional Group Effects

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide 228.63 3-Cl, 6-CH₃, 2-NO₂ High steric hindrance; pharmaceutical impurity
N-(3-chlorophenyl)acetamide 169.61 3-Cl Lower lipophilicity; intermediate in synthesis
N-(2-methoxy-4-nitrophenyl)acetamide 210.18 4-NO₂, 2-OCH₃ Crystalline solid (mp 153–154°C)
N-(3-chloro-4-hydroxyphenyl)acetamide 185.61 3-Cl, 4-OH Enhanced solubility due to hydroxyl group
  • Electron-Withdrawing Effects : Nitro groups (e.g., in the target compound and CAS 93-27-6) increase reactivity in electrophilic substitutions.

Biological Activity

N-(3-chloro-6-methyl-2-nitrophenyl)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

The chemical formula for this compound is C10H10ClN3O3, with a molecular weight of approximately 245.65 g/mol. Its structure features a chloro group, a methyl group, and a nitro group attached to a phenyl ring, which are crucial for its biological activity.

Table 1: Structural Characteristics

Compound NameStructure FeaturesBiological Activity
This compoundChloro, methyl, and nitro substituentsAntibacterial activity
N-(4-fluoro-3-nitrophenyl)acetamideFluorine instead of chlorineAntibacterial against Gram-positive bacteria
2-Chloro-N-(2-nitrophenyl)acetamideNitro at position 2Potentially similar antibacterial properties
2-Chloro-N-(4-nitrophenyl)acetamideNitro at position 4Active against specific bacterial strains

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity . It has been shown to inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein synthesis pathways, similar to other acetamide derivatives .

Case Study: Activity Against Klebsiella pneumoniae

A study focused on the antibacterial efficacy of this compound against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The findings indicated that this compound effectively inhibited bacterial growth with a minimum inhibitory concentration (MIC) that supports its potential as a therapeutic agent. The presence of the chloro atom was noted to enhance antibacterial activity by stabilizing interactions with target enzymes involved in cell wall synthesis .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents in enhancing the biological activity of acetamides. Electron-withdrawing groups, such as chlorine and nitro groups, have been found to improve potency against bacterial strains. This suggests that modifications to the chemical structure can lead to significant variations in biological efficacy .

Pharmacokinetic Profile

Preliminary assessments of the pharmacokinetic properties of this compound indicate favorable characteristics for oral administration. Studies have demonstrated good absorption and distribution profiles, along with low cytotoxicity in vitro, making it a promising candidate for further development as an antibacterial drug .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3-chloro-6-methyl-2-nitrophenyl)acetamide and structurally related chloroacetamides?

  • Answer : Synthesis typically involves multi-step routes, including:

  • Substitution reactions : Reacting nitrobenzene derivatives with nucleophiles (e.g., 2-pyridinemethanol) under alkaline conditions to introduce functional groups .
  • Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines, critical for generating intermediates like N-(3-chloro-4-(2-pyridylmethoxy)aniline .
  • Condensation : Reacting amines with activated carbonyl compounds (e.g., cyanoacetic acid) in the presence of condensing agents to form acetamide linkages .
  • Acetylation : Treating intermediates with acetic anhydride to install the acetamide group, as demonstrated in the synthesis of N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Answer :

  • Infrared (IR) spectroscopy : Identifies functional groups like C=O (amide I band, ~1650–1680 cm⁻¹) and N-H stretching (~3200–3300 cm⁻¹) .
  • NMR spectroscopy :
  • 1H NMR : Reveals substituent effects on aromatic protons (δ 6.5–8.5 ppm) and methyl/acetamide groups (δ 2.1–2.5 ppm) .
  • 13C NMR : Confirms carbonyl carbons (δ 165–170 ppm) and nitro/methyl substituents .
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between acetamide NH and carbonyl oxygen) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

  • Answer :

  • Planarity of nitro groups : Non-coplanar nitro groups (e.g., torsion angles of −16.7° and 160.9° in N-(4-chloro-2-nitrophenyl) derivatives) complicate refinement. SHELXL software is used to model these deviations .
  • Hydrogen bonding networks : Intermolecular interactions (e.g., C–H⋯O bonds) require careful placement of hydrogen atoms using riding models (Uiso(H) = 1.2 Ueq(C)) .
  • Disorder handling : High thermal motion in methyl or chloro substituents is resolved using restraints and constraints in SHELX .

Q. How does meta-substitution on the phenyl ring influence the solid-state geometry and reactivity of chloroacetamide derivatives?

  • Answer :

  • Electron-withdrawing groups (e.g., –NO₂, –Cl): Induce torsional strain in the acetamide moiety, altering dihedral angles between the phenyl ring and acetamide plane. This affects crystal packing via C–H⋯O hydrogen bonds .
  • Steric effects : Bulky substituents (e.g., –CH₃) reduce π-π stacking interactions, favoring layered or herringbone packing motifs .
  • Reactivity modulation : Meta-chloro groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution or condensation reactions .

Q. Can computational methods predict the reactivity and binding interactions of this compound in biological systems?

  • Answer :

  • Density Functional Theory (DFT) : Calculates electron distribution in the nitro and acetamide groups, identifying reactive sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Uses PubChem-derived 3D structures (e.g., SMILES notation) to simulate interactions with target proteins, such as enzymes involved in heterocyclic compound synthesis .
  • ADMET prediction : Evaluates pharmacokinetic properties (e.g., solubility, logP) based on substituent effects .

Methodological Notes

  • Synthesis optimization : Use kinetic studies to identify rate-limiting steps (e.g., nitro reduction efficiency under varying pH) .
  • Crystallographic validation : Cross-validate SHELX-refined structures with ORTEP-3 graphical models to confirm molecular geometry .
  • Data contradiction management : Compare IR and NMR data across studies to resolve discrepancies in functional group assignments .

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